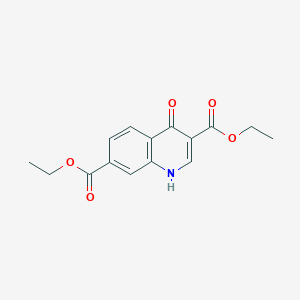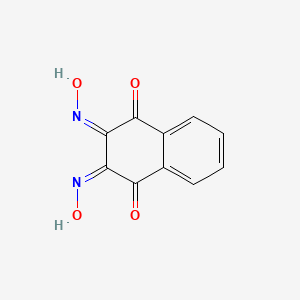![molecular formula C21H27NO3 B15032234 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15032234.png)
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the phenoxy intermediate: The reaction between 3-methyl-4-(propan-2-yl)phenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation reaction: The phenoxyacetic acid intermediate is then reacted with 4-(propan-2-yloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-methyl-4-(propan-2-yl)phenoxy]propanoic acid
- Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H27NO3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C21H27NO3/c1-14(2)20-11-10-19(12-16(20)5)24-13-21(23)22-17-6-8-18(9-7-17)25-15(3)4/h6-12,14-15H,13H2,1-5H3,(H,22,23) |
Clé InChI |
CDBZKURVDORIRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)

![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032175.png)



![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15032197.png)
![5-bromo-2-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15032198.png)
![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15032200.png)
![6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032201.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15032202.png)
![N'-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B15032209.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15032215.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032221.png)
